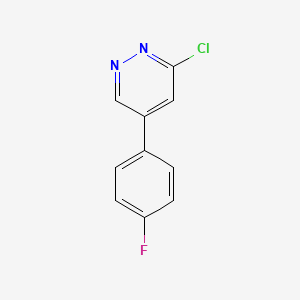

3-Chloro-5-(4-fluorophenyl)pyridazine

Description

Overview of Pyridazine (B1198779) Chemistry and Its Derivatives in Scientific Research

Pyridazine, an aromatic heterocyclic organic compound with the molecular formula C₄H₄N₂, features a six-membered ring containing two adjacent nitrogen atoms. wikipedia.org This core structure is a prominent pharmacophore, making pyridazine and its derivatives a subject of extensive research in medicinal chemistry and drug discovery. rjptonline.orgresearchgate.net Known as a "wonder nucleus," the pyridazine scaffold is present in a multitude of compounds exhibiting a wide spectrum of biological activities. researchgate.netsarpublication.com

Scientific investigations have revealed that pyridazine derivatives possess a diverse range of pharmacological properties. sarpublication.comjocpr.com These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and anticonvulsant activities. sarpublication.comjpsbr.orgresearchgate.net The versatility of the pyridazine ring allows for easy functionalization, enabling chemists to design and synthesize novel compounds with tailored therapeutic potential. sarpublication.com The synthesis of these derivatives can be achieved through various routes, often involving the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines. wikipedia.orgresearchgate.netorganic-chemistry.org The continuous exploration of pyridazine chemistry is driven by the goal of developing new and more effective therapeutic agents for a variety of diseases. rjptonline.org Several drugs incorporating the pyridazine ring, such as the antihypertensive agent Cadralazine and the analgesic Emorfazone, are already in clinical use, underscoring the therapeutic importance of this chemical class. jocpr.comjpsbr.org

Table 1: Reported Biological Activities of Pyridazine Derivatives

| Biological Activity | Reference |

|---|---|

| Antibacterial | rjptonline.orgnih.gov |

| Antifungal | researchgate.netnih.gov |

| Anticancer | rjptonline.orgresearchgate.net |

| Anti-inflammatory | sarpublication.comjpsbr.org |

| Antihypertensive | jocpr.comresearchgate.net |

| Antiviral | rjptonline.orgsarpublication.com |

| Anticonvulsant | sarpublication.comjocpr.com |

| Antidepressant | jocpr.com |

| Analgesic | sarpublication.com |

| Antitubercular | sarpublication.comjocpr.com |

Importance of Halogenated Heterocyclic Compounds in Medicinal Chemistry and Materials Science

Heterocyclic compounds are organic molecules that contain at least one atom other than carbon within a ring structure. sigmaaldrich.com When one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached to these rings, they are known as halogenated heterocyclic compounds. sigmaaldrich.com These compounds are of significant interest in medicinal chemistry and materials science because the incorporation of halogens can profoundly alter the physicochemical properties of a molecule. researchgate.netbenthamdirect.com

In the realm of medicinal chemistry, halogenation is a common strategy employed in drug design to enhance the therapeutic profile of a lead compound. researchgate.net The introduction of halogen atoms can lead to several benefits, including:

Increased Lipophilicity : Halogens can increase a molecule's fat-solubility, which may improve its ability to cross biological membranes, such as the blood-brain barrier. researchgate.net

Metabolic Stability : The presence of a halogen can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging the drug's duration of action. researchgate.net

Enhanced Binding Affinity : Halogen atoms can participate in specific interactions, such as halogen bonding, with biological targets like proteins and enzymes, leading to stronger and more selective binding. researchgate.netbenthamdirect.com

In materials science, halogenated heterocycles serve as versatile building blocks for the synthesis of a wide array of functional materials, including polymers, dyes, and pesticides. sigmaaldrich.comdur.ac.uk Their unique electronic properties make them suitable for applications in optics and electronics. consensus.app

Structural Context of 3-Chloro-5-(4-fluorophenyl)pyridazine within Pyridazine Research

This compound is a synthetic heterocyclic compound that embodies the key structural features discussed previously. Its molecular structure consists of three main components:

A Pyridazine Ring : This central heterocyclic core is known for its diverse biological activities and serves as a foundational scaffold.

A Chloro Substituent : Located at the 3-position of the pyridazine ring, the chlorine atom acts as a key functional group. It renders the carbon atom it is attached to electrophilic, making it a potential site for nucleophilic substitution reactions, which allows for further chemical modification and the creation of new analogs. evitachem.com

A 4-Fluorophenyl Group : This halogenated aromatic ring is attached at the 5-position. The fluorine atom can enhance the molecule's lipophilicity and its ability to bind with biological targets. evitachem.com

The combination of the biologically active pyridazine nucleus with two different halogen atoms (chlorine and fluorine) on distinct parts of the molecule makes this compound a compound of significant interest for chemical and biological investigation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆ClFN₂ | uni.lu |

| Molecular Weight | 208.62 g/mol | uni.lu |

| Monoisotopic Mass | 208.02036 Da | uni.lu |

| Predicted XlogP | 2.6 | uni.lu |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Research Aims and Scope for Investigating this compound and Related Analogs

The specific structural features of this compound suggest several potential avenues for research. The primary aims of investigating this compound and its related analogs would likely focus on the synthesis, characterization, and evaluation of its potential biological activities.

Research Aims:

To develop efficient synthetic pathways for this compound and a library of related analogs with modifications at the chloro and fluorophenyl positions.

To explore the chemical reactivity of the compound, particularly the displacement of the chlorine atom at the 3-position to create novel derivatives.

To conduct comprehensive biological screening to identify and characterize potential therapeutic applications, such as fungicidal, herbicidal, or anticancer activities, as suggested by research into similar structures. google.com

To perform structure-activity relationship (SAR) studies to understand how specific structural modifications influence biological activity, with the goal of optimizing potency and selectivity.

Scope of Research: The investigation would encompass various scientific disciplines. The scope would include organic synthesis to prepare the target compounds, followed by structural elucidation using modern spectroscopic techniques (e.g., NMR, IR) and potentially single-crystal X-ray diffraction to confirm the molecular geometry. growingscience.com The synthesized compounds would then be subjected to a battery of in vitro and in vivo biological assays to assess their activity against various targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6ClFN2 |

|---|---|

Molecular Weight |

208.62 g/mol |

IUPAC Name |

3-chloro-5-(4-fluorophenyl)pyridazine |

InChI |

InChI=1S/C10H6ClFN2/c11-10-5-8(6-13-14-10)7-1-3-9(12)4-2-7/h1-6H |

InChI Key |

HDVMJDMXPULAOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN=C2)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 4 Fluorophenyl Pyridazine and Its Precursors

Retrosynthetic Analysis of the 3-Chloro-5-(4-fluorophenyl)pyridazine Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For this compound, two primary disconnection strategies are logical.

The first and most common approach involves the disconnection of the carbon-carbon bond between the pyridazine (B1198779) ring and the 4-fluorophenyl group. This is a standard strategy for biaryl compounds, often pointing towards a palladium-catalyzed cross-coupling reaction. This disconnection yields two key synthons: a 3,5-dihalopyridazine (such as 3,5-dichloropyridazine) and a 4-fluorophenyl organometallic reagent (like 4-fluorophenylboronic acid).

A second, more fundamental approach involves breaking the bonds that form the pyridazine ring itself. This strategy leads back to an acyclic precursor, typically a 1,4-dicarbonyl compound that already contains the 4-fluorophenyl moiety. This precursor can then be cyclized with a hydrazine (B178648) source to form the heterocyclic ring. Subsequent functionalization, such as chlorination, would then be required to install the chloro group at the 3-position.

These two approaches are summarized in the table below.

| Disconnection Strategy | Key Bond(s) Broken | Precursor Molecules | Corresponding Forward Reaction |

| C-C Bond Disconnection | C5-Aryl Bond | 3,5-Dichloropyridazine + 4-Fluorophenylboronic acid | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) |

| Ring Disconnection | N1-N2 and C3-C4/C5-C6 | Acyclic 1,4-dicarbonyl precursor + Hydrazine | Condensation/Cyclization Reaction |

Classical and Modern Approaches to Pyridazine Ring Synthesis

The synthesis of the pyridazine heterocycle is well-established, with methods ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. wikipedia.orgresearchgate.net

Condensation Reactions and Cyclization Strategies

The most traditional and fundamental method for constructing the pyridazine ring is through the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine. wikipedia.orgresearchgate.net This approach forms the N-N bond and the two C-N bonds of the heterocycle in a single cyclization step.

Various dicarbonyl precursors can be employed, leading to different oxidation states of the resulting pyridazine ring.

1,4-Diketones: React with hydrazine to yield dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine.

4-Ketoacids or their esters: Condensation with hydrazine directly forms pyridazinones (keto-pyridazines). wikipedia.orgresearchgate.net These are versatile intermediates, as the ketone functionality can be converted into other groups, such as a chloro substituent.

γ-Keto-α,β-unsaturated acids: These precursors can also undergo cyclization with hydrazine to produce pyridazinone derivatives.

A convenient strategy for creating substituted pyridazines involves the Diaza-Wittig reaction, which can be used as a key step after initial condensation to form the heterocyclic ring. core.ac.uknih.gov Another approach is the three-component reaction of arylglyoxals, malononitrile, and hydrazine hydrate to produce highly functionalized pyridazines. scielo.org.zagrowingscience.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridazines

Nucleophilic aromatic substitution (SNAr) is a powerful substitution reaction where a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the presence of electron-withdrawing groups or heteroatoms within the ring can render it electron-deficient and thus susceptible to SNAr. chemistrysteps.commasterorganicchemistry.com

The pyridazine ring is an excellent substrate for SNAr for two key reasons:

Presence of Heteroatoms: The two adjacent nitrogen atoms are highly electronegative and withdraw electron density from the ring carbons, making them more electrophilic.

Intermediate Stabilization: During the reaction, the nucleophile adds to the ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The nitrogen atoms in the pyridazine ring can effectively stabilize this negative charge through resonance, lowering the activation energy of the reaction.

Halopyridazines, particularly those with halogens at the 2- or 4-positions relative to the ring nitrogens, are highly reactive towards nucleophiles like alkoxides, amines, and thiolates. sci-hub.seyoutube.com This reactivity allows for the late-stage functionalization of a pre-formed pyridazine core.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. youtube.com The Suzuki-Miyaura reaction is one of the most widely used methods for this transformation and is highly applicable to the synthesis of aryl-substituted pyridazines. researchgate.netnih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the halopyridazine, forming a Palladium(II) intermediate.

Transmetalation: The aryl group from an organometallic reagent (e.g., an arylboronic acid in the Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (the pyridazinyl and the aryl) couple and are eliminated from the palladium center, forming the final product and regenerating the Palladium(0) catalyst. youtube.com

These reactions are valued for their mild conditions, high functional group tolerance, and the commercial availability of the required reagents. nih.gov The use of bulky, electron-rich phosphine ligands can significantly enhance the catalyst's efficiency and expand the scope of possible substrates. nih.gov

| Reaction Type | Key Reagents | Bond Formed | Typical Conditions |

| Suzuki-Miyaura | Halopyridazine, Arylboronic acid | C-C (Aryl-Aryl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) |

| Stille | Halopyridazine, Organostannane | C-C (Aryl-Aryl) | Pd(0) catalyst |

| Sonogashira | Halopyridazine, Terminal alkyne | C-C (Aryl-Alkyne) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Halopyridazine, Amine | C-N | Pd catalyst, Bulky phosphine ligand, Base |

Specific Synthetic Routes for this compound and Related Scaffolds

The synthesis of the target molecule can be achieved by applying the general principles outlined above. The most direct routes involve either building the substituted ring from an acyclic precursor or functionalizing a pre-existing pyridazine core.

Synthesis of Pyridazine Intermediates Bearing Halogen and Phenyl Moieties

A common and effective strategy for synthesizing 3-chloro-arylpyridazines involves the preparation of a 6-arylpyridazin-3(2H)-one intermediate. This can be accomplished by reacting a suitable γ-ketoacid with hydrazine hydrate. The resulting pyridazinone is a stable, crystalline solid that serves as a versatile precursor.

Treatment of the pyridazinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), replaces the hydroxyl group of the enol tautomer (or the carbonyl oxygen) with a chlorine atom, yielding the desired 3-chloropyridazine derivative. nih.govresearchgate.net This method is widely used for producing 3-chloropyridazines from their corresponding pyridazinone precursors. nih.gov

For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be readily converted to the 3-chloropyridazine derivative by refluxing with phosphorus oxychloride. nih.govresearchgate.net A similar transformation would be the key step in synthesizing this compound from 5-(4-fluorophenyl)pyridazin-3(2H)-one.

Alternatively, a dichloropyridazine can be functionalized. A selective cross-coupling reaction, such as a Suzuki coupling, on a molecule like 3,5-dichloropyridazine could potentially install the 4-fluorophenyl group at the 5-position, leaving the chloro group at the 3-position intact, although controlling regioselectivity can be a challenge.

Introduction of the 4-Fluorophenyl Substituent at the Pyridazine Ring

The introduction of the 4-fluorophenyl group at the 5-position of the pyridazine ring is a critical step in the synthesis of the target molecule. A common and effective strategy to achieve this is through the construction of the pyridazine ring itself from a precursor already containing the desired aryl moiety. One of the primary methods for synthesizing the pyridazine core is the condensation of a γ-keto acid with a hydrazine derivative.

A key precursor for this synthesis is 4-(4-fluorophenyl)-4-oxobutanoic acid. This intermediate can be reacted with hydrazine hydrate (N₂H₄·H₂O) to yield 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one. Subsequent dehydrogenation of this dihydropyridazinone affords 5-(4-fluorophenyl)pyridazin-3(2H)-one, the direct precursor to the final chlorinated product.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds and can be employed to introduce the 4-fluorophenyl group onto a pre-existing pyridazine scaffold. This approach would typically involve the coupling of a halogenated pyridazine derivative at the 5-position with a 4-fluorophenylboronic acid or a related organoboron reagent. While versatile, the synthesis of the required 5-halopyridazine precursor is a necessary prerequisite for this strategy.

Halogenation Strategies for the 3-Chloro Position of the Pyridazine Ring

The conversion of the hydroxyl group (in its tautomeric pyridazinone form) at the 3-position of the pyridazine ring to a chloro substituent is a crucial final step in the synthesis of this compound. The most widely employed and effective reagent for this transformation is phosphorus oxychloride (POCl₃). indianchemicalsociety.comnih.gov

The reaction involves treating the precursor, 5-(4-fluorophenyl)pyridazin-3(2H)-one, with phosphorus oxychloride, often with heating. The lactam functionality of the pyridazinone is converted into a chloro group, yielding the desired this compound. In some instances, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent system. indianchemicalsociety.com The use of an equimolar amount of POCl₃, sometimes with a base like pyridine (B92270), under solvent-free conditions has also been reported as an efficient and more environmentally benign method for the chlorination of similar hydroxy-heterocyclic compounds. nih.gov

The general reaction scheme can be summarized as follows:

Step 1: Synthesis of the Pyridazinone Precursor

Reaction of 4-(4-fluorophenyl)-4-oxobutanoic acid with hydrazine hydrate.

Dehydrogenation to form 5-(4-fluorophenyl)pyridazin-3(2H)-one.

Step 2: Chlorination

Reaction of 5-(4-fluorophenyl)pyridazin-3(2H)-one with phosphorus oxychloride (POCl₃).

Below is a table summarizing typical conditions for the chlorination of pyridazinone derivatives as found in the literature.

| Reagent(s) | Substrate | Conditions | Product | Yield | Reference |

| POCl₃ | Hydroxypyrimidine | Heating in a sealed reactor | Chloropyrimidine | High | nih.gov |

| POCl₃/PCl₅ | 4-(4'-chloro-3'-methylphenyl)-1(2H)-phthalazinone | Not specified | Chloro-derivative | Not specified | indianchemicalsociety.com |

This table presents generalized conditions and may not be specific to 5-(4-fluorophenyl)pyridazin-3(2H)-one, but illustrates common methodologies.

Purification and Isolation Techniques for Pyridazine Derivatives

The purification and isolation of the final product, this compound, and its precursors are essential to obtain a compound of high purity. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity.

Recrystallization is a commonly used technique for the purification of solid pyridazine derivatives. nih.gov This method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Column chromatography is another powerful technique for the purification of pyridazine derivatives, particularly for separating mixtures or purifying non-crystalline products. acs.orgnih.gov This method relies on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica gel or alumina) as a mobile phase (solvent or solvent mixture) is passed through the column. By carefully selecting the stationary and mobile phases, compounds with different polarities can be effectively separated. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Following purification, the isolated product is typically dried under vacuum to remove any residual solvent. The purity of the final compound is then confirmed using various analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

| Technique | Principle | Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid, crystalline pyridazine derivatives. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase from a mobile phase. | Separation of mixtures, purification of non-crystalline products, and isolation of compounds with varying polarities. |

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

Despite a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data for the chemical compound This compound could not be located. As a result, the detailed analysis requested for the article "Advanced Spectroscopic and Structural Elucidation of this compound" cannot be provided at this time.

The intended article was structured to provide an in-depth analysis of the compound's molecular structure and characteristics through various spectroscopic methods. The planned sections and subsections were to include:

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 4 Fluorophenyl Pyridazine

Vibrational Spectroscopy for Molecular Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The generation of thorough, informative, and scientifically accurate content for each of these areas is contingent upon the availability of published experimental data. Searches for the synthesis and characterization of 3-Chloro-5-(4-fluorophenyl)pyridazine, which would typically include the necessary spectroscopic information, did not yield any specific results for this particular molecule.

While general principles of NMR and FT-IR spectroscopy are well-established, and data for related compounds are available, the strict requirement to focus solely on "this compound" and to include detailed, factual data tables prevents the creation of the article as outlined. The inclusion of data from analogous compounds would not meet the specified constraints and would amount to speculation rather than a factual report on the target compound.

Therefore, until the synthesis and full spectroscopic characterization of this compound are published in peer-reviewed scientific literature, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint based on the polarizability changes of its chemical bonds. In the absence of direct experimental FT-Raman spectra for this compound, a theoretical assignment of the principal vibrational modes can be inferred from the analysis of its constituent functional groups: the pyridazine (B1198779) ring and the 4-fluorophenyl and chloro substituents.

The FT-Raman spectrum is expected to be characterized by several key vibrational regions:

Aromatic C-H Stretching: Vibrations of the C-H bonds on both the pyridazine and fluorophenyl rings are anticipated to appear in the high-frequency region, typically between 3000 and 3100 cm⁻¹.

Ring Stretching Modes: The stretching vibrations of the C-C and C-N bonds within the pyridazine and phenyl rings will produce a series of characteristic bands in the 1300-1600 cm⁻¹ range. The specific frequencies will be influenced by the electronic effects of the chloro and fluoro substituents.

In-plane Bending Modes: The in-plane bending vibrations of the C-H bonds are expected in the 1000-1300 cm⁻¹ region.

C-Cl and C-F Stretching: The C-Cl stretching vibration is typically observed as a strong band in the lower frequency region, generally between 600 and 800 cm⁻¹. The C-F stretching vibration is expected to appear in the range of 1000-1100 cm⁻¹.

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridazine and phenyl rings will give rise to distinct bands, often in the 800-1000 cm⁻¹ region.

A hypothetical data table of the expected major FT-Raman peaks for this compound is presented below, based on data from similar substituted pyridazine and fluorophenyl compounds.

Table 1: Predicted FT-Raman Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3080 | Aromatic C-H Stretching (Phenyl) |

| ~3050 | Aromatic C-H Stretching (Pyridazine) |

| ~1600 | C=C Stretching (Phenyl Ring) |

| ~1580 | C=N, C=C Stretching (Pyridazine Ring) |

| ~1490 | Ring Stretching (Pyridazine) |

| ~1220 | C-H In-plane Bending |

| ~1160 | C-F Stretching |

| ~1010 | Ring Breathing (Phenyl) |

| ~840 | Ring Breathing (Pyridazine) |

| ~720 | C-Cl Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is instrumental in determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₁₀H₆ClFN₂, the theoretical monoisotopic mass can be calculated with high precision.

The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate ratio of 3:1, will result in a characteristic isotopic pattern in the mass spectrum. The HR-MS analysis would show two main peaks for the molecular ion [M]⁺ and the [M+2]⁺ ion, separated by approximately 2 Da.

The theoretical exact masses for the molecular ions of this compound are presented in the table below. The experimental observation of these masses with a high degree of accuracy (typically within 5 ppm) would confirm the elemental composition of the molecule.

Table 2: Theoretical HR-MS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M(³⁵Cl)]⁺ | C₁₀H₆³⁵ClFN₂ | 208.0207 |

| [M(³⁷Cl)]⁺ | C₁₀H₆³⁷ClFN₂ | 210.0178 |

| [M(³⁵Cl)+H]⁺ | C₁₀H₇³⁵ClFN₂ | 209.0285 |

| [M(³⁷Cl)+H]⁺ | C₁₀H₇³⁷ClFN₂ | 211.0256 |

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) provides valuable information about the fragmentation pathways of a molecule, which is crucial for its structural confirmation and for quantitative analysis in complex matrices. In the absence of experimental LC/MS-MS data for this compound, a plausible fragmentation pattern can be predicted based on the known behavior of similar heterocyclic compounds.

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ is expected to undergo fragmentation at several key points. The pyridazine ring is a likely site for initial fragmentation, as is the bond connecting the fluorophenyl group to the pyridazine ring.

A proposed fragmentation scheme for this compound is as follows:

Loss of N₂: A common fragmentation pathway for pyridazine-containing compounds is the loss of a neutral nitrogen molecule (N₂), leading to a more stable fragment.

Cleavage of the C-C bond: The bond between the pyridazine and the fluorophenyl ring can cleave, resulting in fragment ions corresponding to each of the ring systems.

Loss of HCl: The molecule may undergo the loss of a neutral hydrogen chloride (HCl) molecule.

The following table outlines the predicted major fragment ions and their corresponding m/z values.

Table 3: Predicted LC/MS-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 209.0 / 211.0 | 181.0 / 183.0 | N₂ | [C₁₀H₆ClF]⁺ |

| 209.0 / 211.0 | 111.0 | C₆H₄F | [C₄H₂ClN₂]⁺ |

| 209.0 / 211.0 | 95.0 | C₄H₂ClN₂ | [C₆H₄F]⁺ |

| 209.0 / 211.0 | 173.0 | HCl | [C₁₀H₅FN₂]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been found in the primary literature or crystallographic databases, we can infer its likely structural features based on the known structures of related substituted pyridazines. growingscience.comgrowingscience.com

The molecule is expected to be largely planar, with the pyridazine and fluorophenyl rings being nearly coplanar to maximize π-system conjugation. There might be a slight dihedral angle between the two rings due to steric hindrance between the ortho hydrogens.

Key structural parameters that would be determined from an X-ray crystallographic study are summarized in the table below. The values provided are estimates based on typical bond lengths and angles for similar chemical moieties.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value | Description |

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for molecules of this type. |

| Space Group | P2₁/c or similar | A common space group for centrosymmetric molecules. |

| C-Cl Bond Length (Å) | ~1.74 | Typical length for a C-Cl bond on an aromatic ring. |

| C-F Bond Length (Å) | ~1.35 | Typical length for a C-F bond on an aromatic ring. |

| N-N Bond Length (Å) in Pyridazine | ~1.34 | Characteristic of the N-N single bond in a pyridazine ring. |

| C-C Bond Length (Å) between rings | ~1.48 | Typical length for a single bond between two sp² hybridized carbon atoms. |

| Dihedral Angle (°) between rings | ~10-30 | Expected deviation from planarity due to steric effects. |

Computational Chemistry and Theoretical Studies on 3 Chloro 5 4 Fluorophenyl Pyridazine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

DFT is a computational method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases.

Chemical Shift Calculations (GIAO method) for NMR PredictionThe Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the theoretical NMR chemical shifts (e.g., ¹H and ¹³C) of a molecule. By comparing these calculated shifts with experimentally obtained NMR spectra, researchers can confirm the molecular structure and assign the observed spectral signals to specific atoms within the molecule.

While the principles of these computational analyses are well-established, their application to generate specific data for 3-Chloro-5-(4-fluorophenyl)pyridazine has not been published in the accessible literature. Therefore, the creation of detailed data tables and specific research findings for this compound is not possible at this time.

Reactivity Indices and Fukui Functions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the reactivity of this compound. Reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity (ω) provide a quantitative measure of the molecule's stability and reactivity. Fukui functions, on the other hand, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ -(I+A)/2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (I-A) | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ²/2η | Propensity to accept electrons. |

| Fukui Function (f(r)) | f(r) = [∂μ/∂ν(r)] | Identifies local reactivity within a molecule. |

Where I is the ionization potential and A is the electron affinity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior and stability of this compound over time. mdpi.com By simulating the atomic motions, MD can provide insights into the conformational flexibility, stability, and interactions of the molecule in different environments.

The interaction of this compound with solvent molecules is critical for understanding its solubility and behavior in biological systems. MD simulations can model these interactions explicitly, showing how solvent molecules, such as water, arrange themselves around the solute. The polar pyridazine (B1198779) ring is likely to form hydrogen bonds with protic solvents, while the phenyl group will have hydrophobic interactions. These simulations can help predict the solvation free energy and partitioning behavior of the molecule.

The single bond connecting the pyridazine and fluorophenyl rings allows for rotational freedom, leading to different conformations. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations and the energy barriers between them. This information is vital as the biological activity of a molecule can be highly dependent on its three-dimensional shape. The stability of the molecule can also be assessed by monitoring its structural integrity during long-term simulations at different temperatures.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

QSAR studies are essential for understanding the relationship between the chemical structure of pyridazine analogs and their biological activity. chalcogen.ro By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

In a typical QSAR study involving analogs of this compound, a series of compounds would be synthesized with variations at different positions of the pyridazine and phenyl rings. nih.gov Their biological activities would be measured, and a dataset would be compiled. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. thieme-connect.com This model can then be used to predict the activity of new, rationally designed analogs. nih.gov

Table 2: Example of a Hypothetical QSAR Data Table for Pyridazine Analogs

| Compound | R1 | R2 | LogP | Molar Refractivity | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | Cl | F | 3.5 | 85.2 | 1.2 |

| 2 | Br | F | 3.7 | 88.1 | 0.9 |

| 3 | Cl | H | 3.3 | 84.5 | 2.5 |

| 4 | Cl | CH3 | 3.8 | 89.8 | 1.5 |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional fields around the molecules. researchgate.net These methods can provide a more detailed understanding of the steric and electrostatic interactions that are important for binding to a biological target.

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dovepress.comtandfonline.comnih.gov For this compound and its analogs, a pharmacophore model could be developed based on a set of active compounds.

This model might include features such as:

A hydrogen bond acceptor (the nitrogen atoms of the pyridazine ring).

A hydrophobic/aromatic region (the fluorophenyl ring).

A halogen bond donor (the chlorine atom).

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds but the same essential pharmacophoric features. tandfonline.comarabjchem.org

Structure Activity Relationship Sar Investigations of 3 Chloro 5 4 Fluorophenyl Pyridazine and Its Derivatives

Impact of Pyridazine (B1198779) Ring Substituents on Biological Activity

The presence of a chlorine atom at the 3-position of the pyridazine ring is a crucial determinant of the biological activity in this class of compounds. Halogenation, in general, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The chloro group at position 3 often serves as a key interaction point or helps to maintain a favorable conformation for binding.

Research on related pyridazine derivatives has shown that the nature and position of halogen substituents can dramatically alter biological effects. For instance, in a series of [6-(3-pyridyl)pyridazin-3-yl]amides, modifications to the pyridazine ring, including the halogenation pattern, generally led to a significant loss of insecticidal potency, highlighting the specific requirement of the substitution pattern for activity nih.gov. In the context of developing inhibitors for human rhinovirus (HRV-3), novel chloro-pyridazine piperazines were designed, indicating the strategic importance of the chloro substituent in achieving the desired biological effect rjptonline.org. The synthesis of various 6-chloro-3-substituted- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazines further underscores the prevalence and importance of the chloro moiety in developing biologically active pyridazine-based compounds researchgate.net.

The 4-fluorophenyl group at the 5-position of the pyridazine scaffold is another key structural feature that significantly impacts biological activity. The fluorine atom, in particular, is a widely used substituent in medicinal chemistry due to its unique properties. Its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can lead to favorable electronic interactions and increased metabolic stability.

Studies on various heterocyclic compounds have consistently demonstrated the positive influence of a p-fluorophenyl group on biological activity. For example, SAR analysis of certain pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine derivatives revealed that compounds containing a p-fluorophenyl moiety exhibited high activity against leukemia cells researchgate.net. In the context of influenza virus entry inhibitors, an N-cyclohexyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine derivative showed ultrapotent activity, highlighting the favorability of the 4-fluorophenyl group pnas.org.

Systematic Structural Modifications and Their Biological Implications

To further elucidate the SAR of 3-chloro-5-(4-fluorophenyl)pyridazine, researchers have undertaken systematic structural modifications of the core scaffold, the phenyl ring substituents, and the linker groups connecting different parts of the molecule.

Modification of the pyridazine core itself has been a key strategy to explore new chemical space and improve biological activity. This can involve replacing the pyridazine ring with other heterocyclic systems or introducing additional fused rings.

These findings underscore that while the pyridazine ring is a key component, thoughtful modifications and fusions with other ring systems can lead to compounds with novel or improved biological profiles.

| Modification on Pyridazine Scaffold | Example Derivative Class | Observed Biological Implication |

| Replacement with non-aromatic group | H, Boc, Ph replacements for triazolopyridazine | Significant loss in anti-cryptosporidium potency nih.gov |

| Replacement with other heterocycles | Pyridines, pyrimidines, nitrothiazole | Generally retained weak or no potency nih.gov |

| Fusion with other rings | Pyrrolo[2,3-d]pyridazine-8(9H)-ones | Potential cytotoxic agents nih.gov |

| Alteration of fused ring | Pyrazolopyrimidine, imidazolopyrazine | Significant reduction in anti-cryptosporidium potency nih.gov |

Varying the substituents on the phenyl ring provides another avenue for SAR exploration. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can profoundly affect the molecule's interaction with its biological target.

In studies of related aryl-substituted heterocyclic compounds, a clear preference for electron-withdrawing groups on the aryl "tail" group has been observed nih.gov. For instance, in a series of pyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives, compounds bearing electron-withdrawing groups like 3-chloro and 3-nitro substitutions on the phenyl ring showed enhanced anticancer effects compared to the standard drug etoposide (B1684455) nih.gov. Conversely, the introduction of electron-donating groups often leads to a decrease in activity.

The position of the substituent is also critical. In many cases, para-substitution is favored, as seen with the 4-fluorophenyl moiety. However, meta-substitutions can also lead to potent compounds, as demonstrated by the 3-nitro-containing derivatives nih.gov. Ortho-substitutions are often detrimental to activity, potentially due to steric hindrance that prevents optimal binding nih.gov.

| Phenyl Ring Substituent | Position | General Effect on Biological Activity |

| Electron-withdrawing (e.g., -Cl, -NO2) | meta, para | Generally enhances activity nih.govnih.gov |

| Electron-donating (e.g., -OH, -OCH3) | para | Can decrease or moderately enhance activity depending on the scaffold nih.gov |

| Halogens (e.g., -F, -Br) | para | Often leads to potent compounds nih.gov |

| No substituent | - | Often results in lower potency compared to substituted analogs nih.gov |

In the development of pyridazine-based insecticides, replacement of an amide linker with hydrazines, hydrazones, or hydrazides was well-tolerated, with small aliphatic substituents on these new linkers proving to be particularly potent nih.gov. This indicates that the specific type of linker can be varied to fine-tune activity. The length of the linker is also a critical parameter. For example, in a series of arylpiperazine derivatives, a five-atom linker was found to be optimal for achieving a desired antipsychotic profile nih.gov.

The linker's role is not merely to connect two parts of a molecule; it can also participate in binding interactions and orient the connected moieties in a way that maximizes their interactions with the target. The choice of linker chemistry is therefore a crucial aspect of drug design and optimization nih.gov.

| Linker Type | Example Application | Impact on Activity |

| Amide | Insecticidal pyridazines | Potent, but can be replaced by other groups nih.gov |

| Hydrazine (B178648)/Hydrazone/Hydrazide | Insecticidal pyridazines | Tolerated replacement for amide, small aliphatic substituents are potent nih.gov |

| Five-atom alkyl chain | Antipsychotic arylpiperazines | Optimal length for desired activity profile nih.gov |

| Phosphoramidate | pH-sensitive drug delivery | Allows for controlled release at different pH levels nih.gov |

Comparative SAR Analysis with Related Pyridazine and Pyridazinone Analogs

The core pyridazine and pyridazinone scaffolds serve as versatile templates in medicinal chemistry, with their derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The substitution pattern on these rings is a key determinant of their biological profile.

For pyridazine derivatives, the presence of a halogen at the 3-position and an aryl group at the 5-position is a common motif. In the case of this compound, the chlorine atom at the 3-position can act as a leaving group for further functionalization or can be crucial for binding interactions. The 4-fluorophenyl group at the 5-position often contributes to favorable hydrophobic and electronic interactions with biological targets. SAR studies on related 3-chloro-5-arylpyridazines have shown that the nature and substitution pattern of the aryl ring significantly modulate activity. For instance, electron-withdrawing groups on the phenyl ring can enhance the potency of some series of compounds.

A study on a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which are structural isomers of 3-chloro-5-phenylpyridazinone analogs, demonstrated that substitutions at the N-2 position of the pyridazinone ring are critical for their insecticidal activity. This highlights the importance of the nitrogen atom in the pyridazinone ring as a key site for modification to tune biological effects.

Furthermore, research into the anti-inflammatory properties of pyridazinone derivatives has often focused on their ability to inhibit enzymes like cyclooxygenase (COX). The SAR in these series indicates that the nature of the substituent at the 6-position (analogous to the 5-position in pyridazines) and the group attached to the nitrogen at the 2-position are pivotal for activity and selectivity.

A direct comparison of the SAR between 3-chloro-5-arylpyridazines and their 6-arylpyridazin-3-one counterparts for a specific biological target is not extensively documented in a single study. However, by piecing together data from various reports, a general understanding can be formed. The 3-chloro-pyridazine moiety often serves as a reactive intermediate for the synthesis of more complex molecules, where the chlorine is displaced by nucleophiles to introduce diverse functionalities. In contrast, the pyridazinone scaffold is more chemically stable and the carbonyl group can act as a hydrogen bond acceptor, a feature that is often crucial for target engagement.

The 4-fluorophenyl group is a common feature in many biologically active molecules. Its presence in both pyridazine and pyridazinone series often leads to enhanced activity due to the favorable properties of the fluorine atom, such as its ability to form strong bonds with carbon, its small size, and its capacity to modulate the electronic properties of the phenyl ring.

To illustrate the comparative SAR, the following interactive table summarizes hypothetical trends based on the available literature for a generic biological activity.

| Scaffold | Position 3 | Position 5 | N-2/Other Substituents | General Activity Trend |

| Pyridazine | -Cl | -Aryl (e.g., 4-fluorophenyl) | Varies | Activity is highly dependent on the nature of the substituent replacing the chlorine and modifications on the aryl ring. |

| Pyridazinone | =O | -Aryl (e.g., 4-fluorophenyl) | -Alkyl, -Aryl, etc. | The nature of the substituent at the N-2 position is a primary determinant of activity. The aryl group at C-6 also plays a significant role. |

Molecular Interactions and Target Engagement of 3 Chloro 5 4 Fluorophenyl Pyridazine

Molecular Docking Studies with Relevant Biological Macromolecules

The chemical architecture of 3-Chloro-5-(4-fluorophenyl)pyridazine, featuring a pyridazine (B1198779) ring, a chloro substituent, and a fluorophenyl group, dictates the types of non-covalent interactions it can form within a protein's binding pocket. The pyridazine ring itself is a key pharmacophoric element. nih.gov Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, a property frequently exploited in drug design to anchor a ligand to specific residues within a binding site. nih.gov Furthermore, the aromatic nature of the pyridazine ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

The halogenated substituents, chlorine and fluorine, are also expected to play a significant role in target engagement. evitachem.com The chlorine atom, being lipophilic, can enhance binding affinity through hydrophobic interactions. sci-hub.se The fluorine atom on the phenyl ring can participate in various multipolar interactions, including interactions with the protein backbone. nih.gov It is known that fluorine can engage in favorable interactions with both polar and hydrophobic groups within a protein. nih.gov In some instances, fluorine may not interact directly with the protein but can mediate contacts through water molecules within the binding pocket. nih.govacs.org

In studies of similar pyridazine derivatives, molecular docking has revealed specific binding modes. For example, in one study, the nitrogen atom of a pyridazine ring was shown to engage in a hydrogen-bonding interaction with an intervening water molecule, which in turn interacted with the backbone of specific amino acid residues. nih.gov In another instance, docking studies of novel triazolo[4,3-b]pyridazine derivatives suggested a similar mode of interaction at the ATP-binding site of c-Met and Pim-1 kinases compared to known ligands.

Computational methods are frequently employed to predict the binding affinity of a ligand for a protein, often expressed as a binding energy score (e.g., in kcal/mol). These predictions are crucial for prioritizing compounds for synthesis and experimental testing. While specific binding affinity predictions for this compound are not documented, studies on related compounds demonstrate the utility of these approaches. For example, in a study of novel pyridazine derivatives, compounds with good binding affinity towards the GABA-A receptor were identified through docking simulations. jocpr.com

The binding energy is a function of the various non-covalent interactions between the ligand and the protein. The strength of these interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, collectively determines the stability of the ligand-protein complex. The introduction of a chlorine atom, for instance, can increase the lipophilicity of a molecule, potentially leading to a higher local concentration near a biological target and contributing to a more favorable binding energy. sci-hub.se

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Diarylpyridazine Analog | CDK2 | - | researchgate.net |

| Pyridopyrazolo-triazine Derivative | VEGFR-2 (PDB ID: 5IVE) | -7.8182 | nih.gov |

| Thiadiazole-Tethered Hydrazone | VEGFR-2 (PDB ID: 2OH4) | -7.86 | acs.org |

A critical outcome of molecular docking studies is the identification of key amino acid residues that form significant interactions with the ligand. This information is invaluable for understanding the basis of binding and for designing mutations to probe the importance of these residues. For instance, in a study of small-molecule inhibitors of influenza A virus entry, cryo-electron microscopy and structure-guided mutagenesis revealed that residues such as L19, L98, and L99 contributed to the hydrophobicity of the binding pocket, while Y94 was essential for π-π stacking. pnas.org

For a compound like this compound, it is anticipated that the binding site would possess a combination of hydrophobic and polar characteristics to accommodate the different moieties of the molecule. The fluorophenyl group would likely be situated in a hydrophobic pocket, while the pyridazine nitrogens could interact with polar residues or water molecules. The chlorine atom would also favor a hydrophobic environment. Studies on inhibitors with a 3-chloro-4-fluorophenyl motif have shown that the chlorine atom can stabilize binding through van der Waals interactions with residues like Ala286 and Val283. nih.gov

Computational Approaches to Understand Target Selectivity

Target selectivity is a crucial aspect of drug development, as off-target interactions can lead to undesirable side effects. Computational approaches can be employed to predict the selectivity of a compound by docking it into the binding sites of multiple related and unrelated proteins. By comparing the predicted binding affinities and interaction patterns, it is possible to gain insights into the potential for a compound to selectively bind to its intended target.

For this compound, such a computational profiling would involve docking it against a panel of kinases, G-protein coupled receptors, or other protein families, depending on the therapeutic area of interest. The physicochemical properties conferred by the pyridazine ring and its substituents would likely govern its selectivity profile. For example, the specific hydrogen bonding patterns and steric requirements of a particular binding site would determine whether the compound can be accommodated favorably.

Mechanistic Insights from Molecular Modeling Studies

Molecular modeling studies, encompassing techniques like molecular dynamics (MD) simulations, can provide deeper mechanistic insights into how a ligand affects the structure and dynamics of its target protein. While docking provides a static picture of the binding pose, MD simulations can reveal how the ligand and protein move and adapt to each other over time.

These simulations can help to:

Confirm the stability of the binding pose predicted by docking.

Identify conformational changes in the protein upon ligand binding.

Characterize the role of water molecules in mediating ligand-protein interactions.

Calculate binding free energies with greater accuracy.

Biological Activity Investigations Mechanistic Focus of 3 Chloro 5 4 Fluorophenyl Pyridazine

Anticancer Mechanisms and Anti-Proliferative Effects in Cellular Models

The pyridazine (B1198779) scaffold is a key feature in a variety of compounds that have demonstrated significant anticancer and anti-proliferative properties. Research into derivatives of 3-Chloro-5-(4-fluorophenyl)pyridazine has revealed their potential to inhibit cancer cell growth and induce apoptosis through various mechanisms.

Inhibition of Cellular Viability and Growth

Studies on a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have demonstrated their inhibitory effects on the viability of several human cancer cell lines. nih.govnih.gov Using the MTT reduction assay, researchers assessed the anti-proliferative activity of these compounds against HEP3BPN 11 (liver cancer), MDA 453 (breast cancer), and HL 60 (leukemia) cell lines. nih.govnih.gov

Among the tested compounds, derivatives 4g and 4i showed inhibitory activity that was comparable to the standard anticancer drug methotrexate. nih.govnih.gov These findings highlight the potential of the pyridazine core, substituted with moieties like 4-fluorophenyl, to serve as a basis for the development of potent anti-proliferative agents. The specific substitutions on the pyridazine ring were found to significantly influence the cytotoxic activity against different cancer cell types.

Table 1: Cytotoxicity of Selected Pyridazinone Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | % Inhibition |

| 4g | HEP3BPN 11 (Liver) | High |

| MDA 453 (Breast) | Moderate | |

| HL 60 (Leukemia) | High | |

| 4i | HEP3BPN 11 (Liver) | High |

| MDA 453 (Breast) | High | |

| HL 60 (Leukemia) | High | |

| Methotrexate (Standard) | - | High |

| Data abstracted from studies on pyridazinone derivatives. nih.govnih.gov |

Modulation of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies. Research on various pyridazine derivatives suggests their ability to modulate apoptotic pathways in cancer cells. For instance, some pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins. scispace.com Specifically, these compounds led to an overexpression of the pro-apoptotic protein Bax and an inhibition of the anti-apoptotic protein Bcl-2. scispace.com

Furthermore, the apoptotic induction by these derivatives was associated with the significant overexpression of caspase-3, a key executioner caspase in the apoptotic cascade, and the tumor suppressor gene p53. scispace.com This suggests that pyridazine-containing compounds may trigger the intrinsic, mitochondria-dependent pathway of apoptosis. Flow cytometry analysis has confirmed that treatment with these derivatives leads to an increase in the apoptotic cell population. scispace.com While these findings are for related heterocyclic systems, they provide a plausible mechanistic framework for the anticancer effects of this compound.

Antiangiogenic Properties and Cytokine Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a promising strategy in cancer therapy. Pyridazine derivatives have been investigated for their potential to interfere with this process.

Inhibition of Proangiogenic Cytokines (e.g., TNFα, VEGF, FGFb, TGFβ, Leptin)

Compounds with promising anticancer activity are often further evaluated for their ability to inhibit proangiogenic cytokines. A study on 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives revealed their potent antiangiogenic properties. nih.govnih.gov

Specifically, compound 4g was identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNFα), Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (FGFb), and Transforming Growth Factor-beta (TGFβ). nih.govnih.gov Another derivative, 4i , demonstrated strong inhibitory activity against TNFα, VEGF, FGFb, and leptin. nih.govnih.gov These cytokines are all known to play crucial roles in promoting tumor angiogenesis.

Table 2: Inhibition of Proangiogenic Cytokines by Pyridazinone Derivatives

| Compound | TNFα | VEGF | FGFb | TGFβ | Leptin |

| 4g | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | - |

| 4i | Potent Inhibition | Potent Inhibition | Potent Inhibition | - | Potent Inhibition |

| Data abstracted from studies on pyridazinone derivatives. nih.govnih.gov |

Mechanisms of Action on Angiogenesis Pathways

The antiangiogenic effects of pyridazine derivatives are believed to be mediated through the downregulation of key signaling pathways involved in new blood vessel formation. By inhibiting proangiogenic cytokines such as VEGF, these compounds can interfere with the activation of VEGF receptors on endothelial cells, a critical step in the initiation of angiogenesis.

The inhibition of other growth factors like FGFb and TGFβ further contributes to the antiangiogenic effect by disrupting the complex signaling network that supports vascular growth and maturation within the tumor microenvironment. The modulation of TNFα and leptin levels also suggests an impact on inflammation-associated angiogenesis. The precise molecular interactions and downstream signaling cascades affected by this compound and its derivatives are areas for further investigation.

Antioxidant Activity and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of cancer. Antioxidants can mitigate this damage by neutralizing free radicals.

A series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were screened for their antioxidant potential using various in vitro assays. nih.govnih.gov The antioxidant activity was assessed by evaluating their ability to scavenge 2,2-diphenyl-1-picryl hydrazine (B178648) (DPPH), hydroxyl (OH), and superoxide (B77818) anion radicals. nih.govnih.gov

Among the synthesized compounds, derivative 4f exhibited superior hydroxyl radical scavenging activity, even surpassing that of the standard antioxidant, ascorbic acid. nih.govnih.gov This indicates that the pyridazinone scaffold, with appropriate substitutions, can effectively counteract the damaging effects of this highly reactive oxygen species. The radical scavenging mechanism is likely attributed to the ability of the pyridazine ring and its substituents to donate a hydrogen atom or an electron to stabilize the free radicals.

Table 3: Radical Scavenging Activity of a Selected Pyridazinone Derivative

| Compound | Radical Scavenging Assay | Activity |

| 4f | DPPH Radical Scavenging | Moderate |

| OH Radical Scavenging | High (Better than Ascorbic Acid) | |

| Superoxide Anion Radical Scavenging | Moderate | |

| Data abstracted from studies on pyridazinone derivatives. nih.govnih.gov |

DPPH, OH, and Superoxide Anion Radical Scavenging Activity

Research into the antioxidant properties of pyridazinone derivatives has shown notable free radical scavenging capabilities. A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their ability to scavenge 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide anion radicals. researchgate.netsci-hub.stnih.gov

| Compound Series | Activity Type | Measured Activity Range (%) | Reference Standard | Standard's Activity (%) |

|---|---|---|---|---|

| 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one derivatives | DPPH Radical Scavenging | 49.21 – 83.29 | Ascorbic Acid | 76.45 |

| OH Radical Scavenging | >76.45 (for compound 4f) | 76.45 | ||

| 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | OH Radical Scavenging | 71.37 - 87.92 | Ascorbic Acid | 79.37 |

Enzyme Inhibition Studies

Tyrosinase Inhibition

No direct studies on the tyrosinase inhibitory activity of this compound or its closely related pyridazinone derivatives were identified in the reviewed literature. Tyrosinase inhibitors are of significant interest for applications in cosmetics and medicine to manage hyperpigmentation disorders. nih.gov Research in this area has focused on a wide variety of chemical scaffolds, but data pertaining to the specific compound is not currently available. researchgate.netnih.gov

Monoamine Oxidase B (MAO-B) Inhibition

The pyridazinone core structure has been extensively used to develop selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Several studies have synthesized and evaluated pyridazinone derivatives for their MAO-A and MAO-B inhibitory activities.

One study detailed a series of pyridazinobenzylpiperidine derivatives, where compound S5 , which features a 3-chloro substitution on a phenyl ring, was the most potent MAO-B inhibitor with a half-maximal inhibitory concentration (IC50) of 0.203 µM. nih.govresearchgate.net This compound also showed a high selectivity index (SI > 19) for MAO-B over MAO-A. nih.gov Another investigation of pyridazinones containing a (2-fluorophenyl)piperazine moiety identified compound T6 as a highly potent MAO-B inhibitor with an IC50 value of 0.013 µM. mdpi.com The kinetic studies for these potent derivatives often reveal a competitive and reversible mode of inhibition. nih.gov These findings underscore the potential of the pyridazine and pyridazinone scaffolds in designing potent and selective MAO-B inhibitors. asiapharmaceutics.info

| Compound Series/Name | Substitution Pattern | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| Compound S5 | Pyridazinobenzylpiperidine with 3-Cl phenyl | 0.203 | 3.857 | 19.04 |

| Compound T6 | Pyridazinone with (2-fluorophenyl)piperazine and meta-bromo substitution | 0.013 | >10 | >769 |

| Compound T3 | Pyridazinone with (2-fluorophenyl)piperazine and para-chloro substitution | 0.039 | >10 | >256 |

| Compound TR16 | Pyridazinone with morpholine (B109124) and p-Cl-benzalhydrazone | 0.17 | >40 | >235 |

Sterol 14α-demethylase (CYP51) Inhibition

Sterol 14α-demethylase (CYP51) is a crucial enzyme in sterol biosynthesis and a primary target for azole-based antifungal agents. nih.gov Compounds containing nitrogen heterocycles, such as pyridines, are known to interact with the heme iron in the active site of cytochrome P450 enzymes like CYP51, leading to inhibition. researchgate.netacs.org While this mechanism is well-established for various azole and pyridine-based inhibitors, specific studies evaluating the inhibitory effect of this compound on CYP51 have not been reported in the available literature.

Human Microsomal Prostaglandin (B15479496) E Synthase 1 (mPGES-1) Inhibition

Human microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2). Its inhibition is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.govnih.gov The development of mPGES-1 inhibitors has explored a diverse range of chemical structures. acs.orgfrontiersin.org However, based on the current literature, the this compound scaffold has not been specifically investigated or reported as an inhibitor of mPGES-1.

Cyclooxygenase (COX) Inhibition

The pyridazine and pyridazinone skeletons are recognized as promising scaffolds for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. cu.edu.egorientjchem.org

Research has led to the synthesis of novel pyridazine derivatives with potent and selective COX-2 inhibitory activity. For example, a study on new pyrazole-pyridazine hybrids found that compounds 5f and 6f (bearing a trimethoxy phenyl group) exhibited greater COX-2 inhibition (IC50 = 1.50 µM and 1.15 µM, respectively) than the reference drug celecoxib (B62257) (IC50 = 2.16 µM). rsc.orgnih.gov Another series of dihydropyridazinone derivatives also yielded potent COX-2 inhibitors; compound 3g was identified as a highly selective inhibitor with an IC50 of 43.84 nM and a selectivity index comparable to celecoxib. cu.edu.eg These studies confirm that the pyridazine framework is a viable starting point for designing effective and selective COX inhibitors. acs.org

| Compound Series/Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

|---|---|---|---|

| Compound 3g (dihydropyridazinone) | 0.505 | 0.0438 | 11.51 |

| Compound 5f (pyrazole-pyridazine) | 14.34 | 1.50 | 9.56 |

| Compound 6f (pyrazole-pyridazine) | 9.56 | 1.15 | 8.31 |

| Celecoxib (Reference) | 0.605 | 0.051 | 11.87 |

| Celecoxib (Reference in pyrazole-pyridazine study) | 5.42 | 2.16 | 2.51 |

Ion Channel Modulation

Kv1.3 Channel Inhibition and Immunomodulatory Effects

There is no specific scientific literature available that documents the investigation of this compound as an inhibitor of the Kv1.3 potassium channel. The voltage-gated potassium channel Kv1.3 is recognized as a therapeutic target for modulating immune responses, particularly in the context of autoimmune diseases, due to its role in the activation and proliferation of T-lymphocytes. nih.govresearchgate.net Research in this area has led to the development of various peptide and small-molecule inhibitors of Kv1.3. nih.govsemanticscholar.org However, studies detailing the interaction of this compound with the Kv1.3 channel or its potential immunomodulatory effects stemming from such an interaction have not been published.

Insecticidal and Herbicidal Activities

The pyridazine structural motif is present in a number of commercially significant agrochemicals. bibliomed.orgnih.gov Consequently, various derivatives have been synthesized and evaluated for their potential as insecticides, herbicides, and plant growth regulators.

Plant Growth Regulating Effects

The potential for this compound to act as a plant growth regulator has not been documented in available research. Plant growth regulators are organic compounds that, in small amounts, modify physiological processes in plants. ahdb.org.ukmdpi.com While some pyridazine derivatives have been explored for such properties, specific studies involving this compound are absent from the scientific literature. nih.gov

Fungicidal and Bactericidal Activity in Plant Pathogens

There is no available information regarding the fungicidal or bactericidal activity of this compound against plant pathogens. The broader class of pyridazine derivatives has shown promise in this area; for example, certain 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives displayed antifungal activities against plant pathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov Similarly, other studies have synthesized novel chloro-containing 1-aryl-3-oxypyrazoles that exhibit fungicidal activity against Rhizoctonia solani. nih.gov However, these findings are not directly applicable to this compound.

Antimicrobial and Antiviral Activities

The pyridazine nucleus is a common feature in many compounds investigated for medicinal chemistry applications, including antimicrobial and antiviral agents. mdpi.comresearchgate.net The inclusion of halogen atoms, such as chlorine and fluorine, can in some cases enhance the biological activity of these molecules. mdpi.comevitachem.com

Despite this, there are no specific studies reporting the antimicrobial or antiviral activities of this compound. Research on related structures, such as 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one, has shown potency against a range of bacterial and fungal strains. mdpi.com Additionally, various other pyridazine and pyridine (B92270) derivatives have been synthesized and tested against different microbes and viruses. mdpi.comresearchgate.netnih.gov However, in the absence of direct testing, the antimicrobial and antiviral profile of this compound remains unknown.

Antibacterial Spectrum and Mechanisms

Pyridazine derivatives have demonstrated notable antibacterial activity against a variety of bacterial strains. nih.gov The core pyridazine structure serves as a scaffold for the synthesis of new antimicrobial agents. scilit.com The introduction of different substituents on the pyridazine ring can significantly influence the antibacterial spectrum and potency. For instance, certain chloro derivatives of pyridazine have exhibited high antibacterial activity, with minimum inhibitory concentrations (MICs) lower than some conventional antibiotics against Gram-negative bacteria like E. coli, P. aeruginosa, and S. marcescens. scilit.comresearchgate.net

The proposed antibacterial mechanism for some pyridazine derivatives involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds may bind to the active sites of enzymes such as E. coli DNA gyrase subunit B, a crucial enzyme for bacterial DNA replication. scilit.com This interaction would disrupt normal cellular processes, leading to bacterial cell death.

While specific data for this compound is not available, the table below summarizes the antibacterial activity of various other pyridazine derivatives against selected bacterial strains.

| Pyridazine Derivative | Test Organism | Activity/Measurement | Reference |

| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | MICs: 0.892–3.744 μg/mL | scilit.comresearchgate.net |

| 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Highest biological activity among tested hydrazone derivatives | nih.gov |

| Pyrazolo[3,4-c]pyridazine derivatives (4i, 4'f, 4''d, 4''e, 4''f) | Gram-positive and Gram-negative bacteria | Significant action | medwinpublishers.com |

Antifungal Spectrum and Mechanisms

The antifungal potential of pyridazine derivatives has also been a subject of investigation. nih.gov Various synthesized pyridazine compounds have shown a broad spectrum of antifungal activities against phytopathogenic fungi. researchgate.net Structure-activity relationship studies indicate that the nature and position of substituents on the benzene (B151609) and pyridazine rings play a crucial role in determining the antifungal efficacy. researchgate.net

The mechanism of antifungal action for pyridazine derivatives is not fully elucidated but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes. ekb.eg Some studies have explored the synthesis of pyridazine derivatives incorporating other heterocyclic rings like 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373), which are known to possess antifungal properties, to create hybrid molecules with enhanced activity. nih.gov

The following table presents findings on the antifungal activity of different pyridazine derivatives.

| Pyridazine Derivative | Test Organism | Activity/Measurement | Reference |

| Imidazo[1,2-b]pyridazine (B131497) derivatives (4a, 4c, 4d, 4l, 4r) | Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), Alternaria brassicae (AB) | 1.9-25.5 fold more potent than hymexazol | researchgate.net |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives (3d, 3e, 3h) | G. zeae, F. oxysporum, C. mandshurica | Moderate to good inhibition (40.4% - 47.8%) at 50 µg/mL | nih.govresearchgate.net |

| Pyrazolo[3,4-c]pyridazine derivatives (4f, 4'c, 4''c, 4''d) | Fungi | Potent antifungal activity | medwinpublishers.com |

Antiviral Properties

For instance, certain imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. researchgate.net The mechanism of action for these antiviral pyridazine derivatives is believed to involve the inhibition of viral replication processes, although the precise molecular targets are often not fully characterized. pnas.org Some heterocyclic compounds are known to inhibit viral entry into host cells or interfere with viral enzymes essential for replication. pnas.org

Research has also been conducted on pyridazine derivatives against plant viruses, such as the tobacco mosaic virus (TMV), with some compounds showing promising inhibitory activity. nih.gov

The table below summarizes the antiviral activity of selected pyridazine derivatives.

| Pyridazine Derivative | Virus | Activity/Measurement | Reference |

| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human cytomegalovirus (HCMV) | Potent inhibitor of replication | researchgate.net |

| 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | Varicella-zoster virus (VZV) | Inhibitor of replication | researchgate.net |

| 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives (7b, 7i) | Tobacco mosaic virus (TMV) | Approximately 50% inhibition | nih.gov |

Derivatives and Analog Research of 3 Chloro 5 4 Fluorophenyl Pyridazine

Synthesis and Biological Evaluation of Substituted Pyridazine (B1198779) Derivatives

The chemical reactivity of the 3-chloro-5-(4-fluorophenyl)pyridazine core allows for modifications at various positions, leading to a diverse range of substituted derivatives. Researchers have explored these derivatives for a wide spectrum of biological activities, including anticancer, antiangiogenic, and enzyme inhibitory effects.

A notable area of investigation involves the synthesis of pyridazinone derivatives. For example, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their anticancer properties. nih.gov The synthesis typically involves the reaction of a precursor pyridazinone with various amines. Biological testing of these compounds against human cancer cell lines such as liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) revealed significant inhibitory activity. nih.gov Certain derivatives exhibited potency comparable to the standard anticancer drug methotrexate. nih.gov Further investigation into their mechanism of action showed that these compounds could inhibit proangiogenic cytokines like TNFα, VEGF, and FGFb, highlighting their potential as antiangiogenic agents. nih.gov Some derivatives also displayed potent antioxidant activities, with one compound showing superior OH radical scavenging activity compared to ascorbic acid. nih.gov